molecular formula C11H15NO2 B2425655 Ethyl N-(2,6-dimethylphenyl)carbamate CAS No. 35601-96-8

Ethyl N-(2,6-dimethylphenyl)carbamate

Cat. No.: B2425655
CAS No.: 35601-96-8
M. Wt: 193.246
InChI Key: IJAQDOIKWBEHFN-UHFFFAOYSA-N
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Description

Ethyl N-(2,6-dimethylphenyl)carbamate is an organic compound with the chemical formula C12H17NO2. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane. This compound has a characteristic strawberry odor and is often used as an ingredient in fragrances. Additionally, it possesses insecticidal activity and is used as an insecticide in agriculture .

Preparation Methods

Ethyl N-(2,6-dimethylphenyl)carbamate is generally prepared by reacting ethyl chloroformate with 2,6-dimethylaniline. The specific steps include the reaction of ethyl chloroformate with 2,6-dimethylaniline and sodium carbonate in ethanol. After appropriate purification and subsequent treatment, this compound is obtained . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Ethyl N-(2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Ethyl N-(2,6-dimethylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl N-(2,6-dimethylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. In the case of its insecticidal activity, it likely targets the nervous system of insects, disrupting normal neural function and leading to their death. The exact molecular pathways and targets involved in this process are still under investigation .

Comparison with Similar Compounds

Ethyl N-(2,6-dimethylphenyl)carbamate can be compared with other similar compounds such as:

This compound is unique due to its specific combination of chemical structure and properties, making it valuable in various applications.

Properties

IUPAC Name

ethyl N-(2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAQDOIKWBEHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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